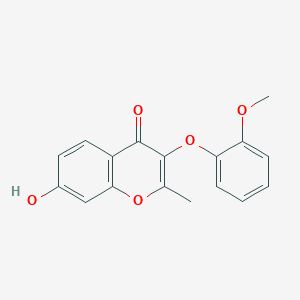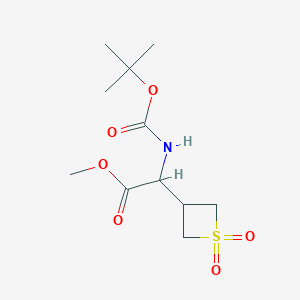
Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate is a complex organic compound characterized by its unique structure and functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate typically involves multiple steps, starting with the preparation of the core thietan-3-yl moiety. This is often achieved through cyclization reactions involving sulfur-containing precursors. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the thietan ring to form thiol derivatives.
Substitution: Introduction of various functional groups at the amino or carboxylate positions.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate can be utilized in the study of sulfur-containing compounds and their biological activities. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a valuable candidate for the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.
作用機序
The mechanism by which Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets through binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
Methyl 2-(tert-butoxycarbonylamino)-3-mercaptopropanoate: Similar in structure but lacks the dioxothietan moiety.
Methyl 2-(tert-butoxycarbonylamino)acetate: Similar Boc-protected amino functionality but different side chain.
Uniqueness: Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate is unique due to its combination of the Boc-protected amino group and the dioxothietan ring. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
methyl 2-(1,1-dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(14)12-8(9(13)17-4)7-5-19(15,16)6-7/h7-8H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXPWBJVFDALKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CS(=O)(=O)C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2800516.png)
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2800517.png)
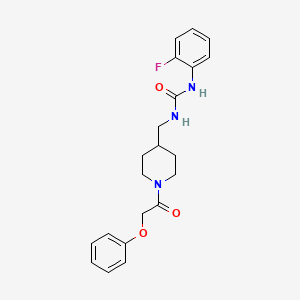
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2800521.png)
![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)
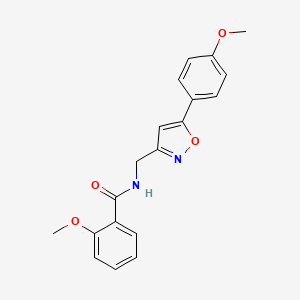
![1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole](/img/structure/B2800527.png)
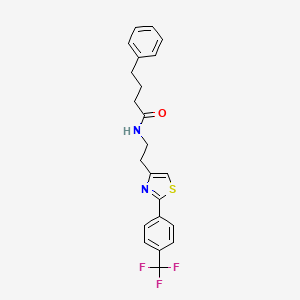
![2-{3-[(3-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2800534.png)
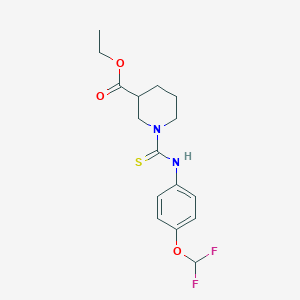
![N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2800537.png)
